molecular formula C24H30N4O4 B4239813 1-(4-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine

1-(4-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine

Cat. No.: B4239813
M. Wt: 438.5 g/mol
InChI Key: ASAJVKTXYLOMQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, also known as ENPP, is a piperazine derivative that has been extensively studied for its potential in various scientific research applications. ENPP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 1-(4-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is not fully understood, but it is believed to act as a selective antagonist of the dopamine D2 receptor. This receptor is involved in the regulation of various physiological processes, including movement, mood, and motivation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of dopamine release and the modulation of the activity of various other neurotransmitters. It has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potentially useful therapeutic agent for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

1-(4-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has a number of advantages for use in laboratory experiments, including its high potency and selectivity for the dopamine D2 receptor, as well as its ability to modulate a range of other neurotransmitters. However, there are also some limitations to its use, including its potential for toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are a number of potential future directions for research on 1-(4-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine, including the investigation of its potential as a therapeutic agent for the treatment of various diseases, such as Parkinson's disease and schizophrenia. Other areas of potential research include the development of new drugs based on this compound, as well as the investigation of its potential as a tool for investigating the mechanisms of action of other drugs.

Scientific Research Applications

1-(4-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been studied for its potential use in a variety of scientific research applications, including as a tool for investigating the mechanisms of action of various drugs and as a potential therapeutic agent for the treatment of various diseases. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation in these areas.

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-2-32-21-9-6-19(7-10-21)24(29)27-16-14-25(15-17-27)20-8-11-22(28(30)31)23(18-20)26-12-4-3-5-13-26/h6-11,18H,2-5,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAJVKTXYLOMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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